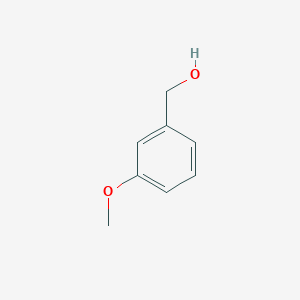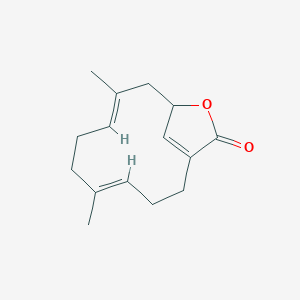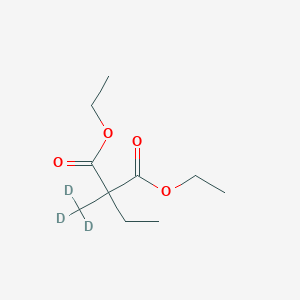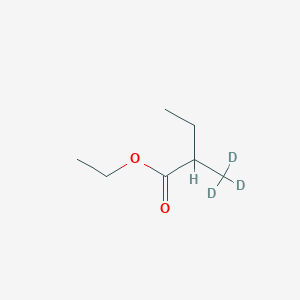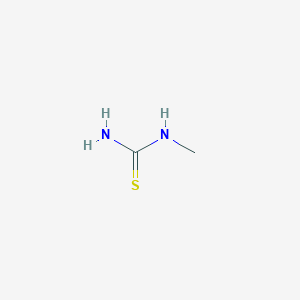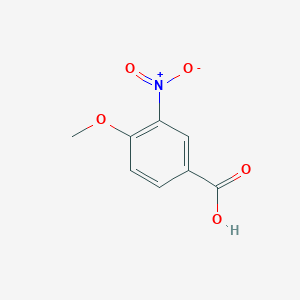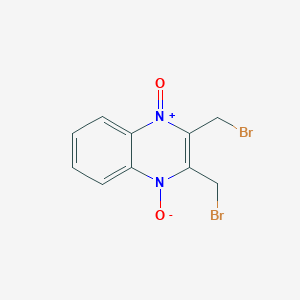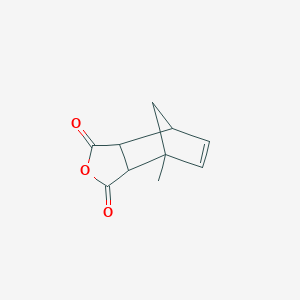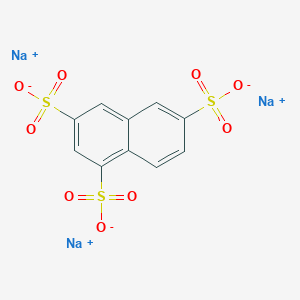
cis-3-Hexenal
Übersicht
Beschreibung
Cis-3-Hexenal, also known as (E)-2-hexenal, is a naturally occurring organic compound belonging to the class of aldehydes. It is a volatile compound with a pleasant, grassy odor and is found in a variety of plant species, including wheat, barley, corn, and rice. In addition, it is found in a variety of fruits and vegetables and is also used as a flavoring agent in food products. This compound is a key intermediate in the biosynthesis of many other compounds, including hydroxycinnamic acids, phenolic compounds, and other volatile compounds. It is also used in a variety of laboratory applications, such as in the synthesis of pharmaceuticals, insecticides, and fragrances.
Wissenschaftliche Forschungsanwendungen
Formation in Tea Leaves : Cis-3-Hexenal is produced in macerated leaves of Thea sinensis (tea) from linolenic acid. This aldehyde is easily isomerized to trans-2-hexenal and converted to cis-3-hexenol by alcohol dehydrogenase. The amounts of these compounds are influenced by factors like maceration time, heating, oxygen, and pH (Hatanaka & Harada, 1973).
Biosynthesis in Chloroplasts : In Thea sinensis leaves, this compound is biosynthesized from linolenic acid in chloroplasts, forming part of the leaf aldehyde biosynthetic pathway (Hatanaka, Kajiwara, & Sekiya, 1976).
Chemical Reactions in Palladium Membrane Reactors : The dehydrogenation of cis-3-hexen-1-ol to this compound and hydrogen was studied using a palladium membrane reactor. This study highlights the chemical transformation possibilities and reaction mechanisms involving this compound (Sato, Yokoyama, Miki, & Itoh, 2007).
Application in Food and Perfume Industries : this compound and its isomer, trans-2-hexenal, are valued in the food and perfume industries. The study discusses optimizing the production of these chemicals via the plant lipoxygenase pathway (Kazimírová, Zezulová, Krasňan, Štefuca, & Rebroš, 2021).
Antifungal Activity in Agriculture : this compound exhibits significant antifungal activity against the rice blast fungus Magnaporthe oryzae, suggesting its potential as a natural antifungal agent in agricultural settings (Tajul, Motoyama, Hatanaka, Sariah, & Osada, 2011).
Role in Tomato Fruit Flavor : The study on tomato fruit suggests that the flavor contributed by hexanal and this compound is due to metabolism following tissue disruption, rather than accumulation within the intact fruit (Riley & Thompson, 1998).
Seasonal Variations in Tea Leaves : The levels of this compound in Thea sinensis leaves show seasonal variations, with a pattern similar to that of trans-2-hexenal. This indicates the influence of environmental factors on its formation (Hatanaka, Kajiwara, & Sekiya, 1976).
Safety and Hazards
Cis-3-Hexenal is classified as a flammable liquid (category 3) and can cause harm if swallowed (acute toxicity, oral, category 4) . It can also cause serious eye irritation (serious eye damage/eye irritation, category 2A) . A safety data sheet recommends avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
cis-3-Hexenal, also known as (Z)-3-hexenal and leaf aldehyde, is an organic compound that is primarily targeted by many predatory insects . It acts as an attractant to these insects and is also recognized as a pheromone in many insect species .
Mode of Action
The compound interacts with its targets, the predatory insects, by emitting an intense odor of freshly cut grass and leaves . This aroma serves as a signal to the insects, attracting them towards the source of the scent .
Biochemical Pathways
This compound is produced in small amounts by most plants through the plant lipoxygenase pathway . This pathway involves two key enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL). The biosynthesis of this compound occurs from linolenic acid via the hydroperoxide by the action of a lipoxygenase followed by a hydroperoxide lyase .
Result of Action
The release of this compound results in attracting many predatory insects . It is part of a defense reaction in plants, where the emission of the volatile compound attracts enemies of herbivores when leaves are damaged by feeding larvae .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of predatory insects and the state of the plants. Tissue wounding in plants greatly increases the activity of lipoxygenase and hydroperoxide lyase, leading to the release of this compound . Its efficacy and stability are likely to be affected by factors such as temperature, humidity, and other conditions that can influence volatile compound emissions.
Biochemische Analyse
Biochemical Properties
cis-3-Hexenal is involved in several biochemical reactions, particularly in the formation of green leaf volatiles. It is produced from linolenic acid through the action of enzymes such as lipoxygenase and hydroperoxide lyase . These enzymes catalyze the conversion of linolenic acid to hydroperoxides, which are then cleaved to form this compound. This compound interacts with various biomolecules, including proteins and other enzymes, to exert its effects. For instance, it can bind to specific receptors in insects, acting as a pheromone or an attractant .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plants, it is released in response to tissue damage and serves as a signal to activate defense mechanisms. This compound can induce the expression of genes involved in plant defense, such as those encoding for pathogenesis-related proteins . Additionally, this compound has been shown to affect cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can bind to receptors on the surface of cells, triggering a cascade of signaling events that lead to changes in gene expression and enzyme activity . For example, in insects, this compound binds to chemosensory proteins, which then activate neural pathways involved in olfactory perception . This binding interaction is crucial for the compound’s role as a pheromone and attractant.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively unstable and can isomerize into trans-2-hexenal under certain conditions . Studies have shown that the concentration of this compound decreases over time, which can affect its biological activity. Long-term exposure to this compound has been observed to induce stress responses in plants, leading to changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, it can act as an attractant or pheromone, influencing the behavior of insects . At high doses, this compound can have toxic effects, causing adverse reactions such as irritation and inflammation . Studies have also shown that there are threshold effects, where the biological activity of this compound is only observed above a certain concentration .
Metabolic Pathways
This compound is involved in the metabolic pathways of green leaf volatiles. It is produced from linolenic acid through the action of lipoxygenase and hydroperoxide lyase . These enzymes catalyze the formation of hydroperoxides, which are then cleaved to form this compound. This compound can also be converted to other volatile compounds, such as cis-3-hexenol, through the action of alcohol dehydrogenase . These metabolic pathways are crucial for the production and regulation of green leaf volatiles in plants.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse through cell membranes and interact with transporters and binding proteins . In plants, this compound is often localized in chloroplasts, where it is produced and released in response to tissue damage . The distribution of this compound within cells and tissues is essential for its role in plant defense and signaling.
Subcellular Localization
The subcellular localization of this compound is primarily in the chloroplasts of plant cells . This localization is crucial for its production and function, as the enzymes involved in its synthesis are also found in chloroplasts. Additionally, this compound can be transported to other cellular compartments, such as the cytosol and nucleus, where it can interact with various biomolecules and exert its effects . The targeting and localization of this compound are regulated by specific signals and post-translational modifications.
Eigenschaften
IUPAC Name |
(Z)-hex-3-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h3-4,6H,2,5H2,1H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXANMBISFKBPEX-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884335 | |
| Record name | 3-Hexenal, (3Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a powerful grassy, apple-like odor; [Bedoukian Research MSDS], colourless liquid | |
| Record name | cis-3-Hexenal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12539 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | cis-3-Hexenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/62/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
20.00 °C. @ 0.20 mm Hg | |
| Record name | (Z)-3-Hexenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031498 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly | |
| Record name | (Z)-3-Hexenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031498 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.967-0.973 | |
| Record name | cis-3-Hexenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/62/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
6789-80-6, 4440-65-7 | |
| Record name | (Z)-3-Hexenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6789-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hexenal, (3Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006789806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hexenal, (3Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hexenal, (3Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hex-3-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Z)-hex-3-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HEXENAL, (3Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V54TKA96C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (Z)-3-Hexenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031498 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is cis-3-hexenal synthesized in plants?
A: this compound is generated through the lipoxygenase (LOX) pathway. This pathway involves the sequential action of LOX and hydroperoxide lyase (HPL) enzymes on linolenic acid, a fatty acid commonly found in plant cell membranes. []
Q2: Which plant species are known to produce significant amounts of this compound?
A: this compound is widely distributed in the plant kingdom. Studies have reported its presence in various species, including tomatoes [, , , , , , ], strawberries [, ], alfalfa [], cucumbers [, ], tea leaves [, ], soybean [, ], olives [], and various grass crops like cocksfoot grass [] and rice. []
Q3: What triggers the production of this compound in plants?
A: The production of this compound is often triggered by mechanical damage or wounding to plant tissues, as well as by pathogen attack. [, , , , , , , ] This suggests its role in plant defense mechanisms.
Q4: How does this compound contribute to plant defense?
A: this compound exhibits antifungal and antibacterial properties, inhibiting the growth of various plant pathogens. [, , ] It acts as a volatile signal, alerting neighboring plants to potential threats. []
Q5: Does this compound directly interact with plant proteins?
A: While research primarily focuses on its antifungal activity, studies on Botrytis cinerea suggest that this compound interacts with fungal proteins, potentially affecting growth and development. [] Further research is needed to determine if similar interactions occur in plants.
Q6: How does this compound affect insects?
A: this compound can act as both an attractant and a repellent for different insect species. For instance, it attracts male fall webworm moths (Hyphantria cunea) to damaged mulberry leaves (Morus alba) but repels other insects. [] This suggests its complex role in plant-insect interactions.
Q7: What happens to this compound after its production in plant tissues?
A: this compound can undergo further enzymatic conversions within the plant. For example, in ripe olive fruit tissues, it can be converted to trans-2-hexenal and subsequently to their corresponding alcohols and acetate esters. []
Q8: How does this compound influence the flavor profile of food products?
A: this compound contributes to the characteristic "green" or "grassy" notes in various fruits and vegetables. [, , ] It plays a significant role in the flavor of fresh tomatoes, and its levels can be affected by factors like ripening stage and processing methods. [, , , , , ]
Q9: Does internal bruising in fruits affect this compound production?
A: Yes, internal bruising in tomatoes has been shown to significantly alter the volatile profile, including this compound levels, in different fruit tissues. [] This highlights the importance of careful handling and storage to maintain optimal flavor quality.
Q10: Can this compound be used as a flavoring agent in food products?
A: While this compound contributes to the desirable "green" notes in fresh produce, its use as a direct flavoring agent is limited due to its volatility and potential for degradation. [] Research is ongoing to develop methods for stabilizing and delivering this compound in food systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




